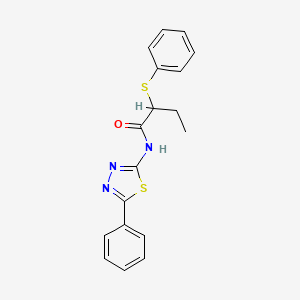

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide” is a chemical compound with a complex structure. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a methoxyphenyl group and a tosylacetamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-amino-3-thioxopropanamides with α-bromoketones has been used to afford substituted thiazol-2-yl-acetamides . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The chemical structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-amino-3-thioxopropanamides with α-bromoketones has been used to afford substituted thiazol-2-yl-acetamides . The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

- Research Findings :

- A study designed and synthesized 4-methoxy-phenylthiazole-2-amine derivatives as AChE inhibitors . Compound 5g demonstrated strong inhibitory activity against AChE (IC50 = 5.84 μmol/L), surpassing the reference compound rivastigmine.

- Research Findings :

- Research Findings :

Acetylcholinesterase Inhibition

Antibacterial Activity

Neuroprotection and Oxidative Stress

Vitamin B1 (Thiamine) Synthesis

These applications highlight the versatility of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide and underscore its relevance in various scientific contexts. Researchers continue to explore its potential, aiming to improve human health and well-being. 🌟

Mécanisme D'action

Target of Action

The primary target of the compound N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This compound has been designed and synthesized as an AChE inhibitor .

Mode of Action

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide interacts with AChE, inhibiting its activity. The compound’s inhibitory activity against AChE has been tested in vitro, and it has shown significant inhibitory activity . The acting type of this compound is mixed inhibition type .

Biochemical Pathways

By inhibiting AChE, N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which is broken down by AChE. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide have been predicted theoretically. The lead compound presented satisfactory drug-like characteristics and ADME properties .

Result of Action

The molecular and cellular effects of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide’s action include an increase in the concentration of acetylcholine due to the inhibition of AChE. This can have various effects depending on the specific context, but it is generally associated with enhanced cholinergic neurotransmission .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, the safety information for “®-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide” includes hazard statements such as H302-H315-H319-H335 and precautionary statements such as P261-P305+P351+P338 .

Orientations Futures

The future directions for the study of similar compounds could involve further exploration of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-13-3-9-16(10-4-13)27(23,24)12-18(22)21-19-20-17(11-26-19)14-5-7-15(25-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBDMPOIRHEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)

![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)

![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)

![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)

![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)

![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)

![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)